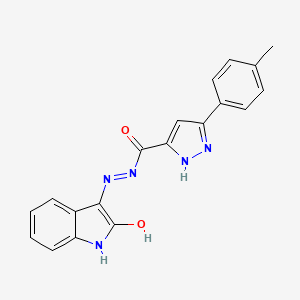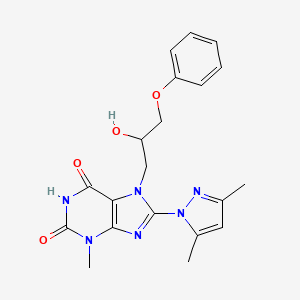![molecular formula C18H17N5O B12000913 3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide CAS No. 326002-09-9](/img/structure/B12000913.png)
3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety and a hydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with sodium nitrite in acidic conditions.
Hydrazide Formation: The benzotriazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with cinnamaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Applications De Recherche Scientifique
3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific properties such as corrosion resistance and UV stabilization.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The hydrazide linkage can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-benzotriazol-1-yl)benzoic acid: Similar in structure but lacks the hydrazide linkage.
(1H-benzotriazol-1-yl)(benzyloxycarbonylamino)acetic acid: Contains a benzotriazole moiety but has a different functional group.
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is unique due to its combination of a benzotriazole moiety and a hydrazide linkage, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
326002-09-9 |
|---|---|
Formule moléculaire |
C18H17N5O |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C18H17N5O/c24-18(21-19-13-6-9-15-7-2-1-3-8-15)12-14-23-17-11-5-4-10-16(17)20-22-23/h1-11,13H,12,14H2,(H,21,24)/b9-6+,19-13+ |
Clé InChI |
SKIUKAARLLGZPZ-MHTHSFAKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000835.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000843.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000862.png)
![n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine](/img/structure/B12000870.png)






![2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-](/img/structure/B12000915.png)
